



Application Notes and Protocols for Oral Administration of AZD3514 in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is a potent, orally bioavailable small molecule that acts as a selective androgen receptor (AR) downregulator (SARD).[1][2] It exhibits a dual mechanism of action by inhibiting the nuclear translocation of the androgen receptor and by reducing the overall levels of AR protein.[3][4] This makes AZD3514 a compound of interest in the study of androgen-driven diseases, particularly in the context of castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor growth. These application notes provide detailed protocols for the formulation and oral administration of AZD3514 in preclinical animal models, based on published studies.

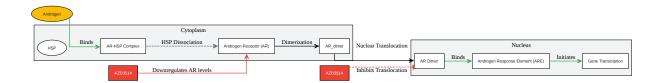
Mechanism of Action

AZD3514 modulates AR signaling through two distinct mechanisms:

- Inhibition of AR Nuclear Translocation: In the presence of androgens, the AR typically translocates from the cytoplasm to the nucleus to initiate the transcription of target genes.
 AZD3514 blocks this ligand-driven nuclear translocation.
- Downregulation of AR Levels: Sustained exposure to AZD3514 leads to a detectable decrease in the total amount of AR protein. This dual action differentiates it from classical anti-androgens.



The signaling pathway affected by **AZD3514** is depicted below:



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Figure 1: Mechanism of action of AZD3514 in inhibiting androgen receptor signaling.

Data Presentation

The following table summarizes quantitative data from key preclinical studies involving the oral administration of **AZD3514**.



Animal Model	Tumor Model	AZD3514 Dose	Formulati on	Dosing Schedule	Key Findings	Referenc e
Male Copenhag en Rats	Dunning R3327H (Androgen- dependent)	50 mg/kg	20% Captisol, pH 4	Once daily, oral gavage	64% inhibition of tumor growth (p<0.001) compared to vehicle.	
Male Copenhag en Rats	Dunning R3327H	50-100 mg/kg	20% Captisol, pH 4	Once daily for 3 days, oral gavage	Reduced nuclear AR protein expression in tumors.	
Juvenile Male Rats (42-day- old)	N/A (Seminal Vesicle Weight Assay)	10-100 mg/kg	20% Captisol, pH 4	Once daily for 6 days, oral gavage	Dose- dependent reduction in seminal vesicle weight.	
Castrated Male Rats	N/A (Testostero ne-induced Seminal Vesicle Growth)	100 mg/kg	20% Captisol, pH 4	Once daily for 7 days, oral gavage	Significantl y inhibited testosteron e-induced growth of sexual accessory organs.	
Mice	HID28 (CRPC model)	Not specified	Not specified	Not specified	Demonstra ted anti- tumor activity.	



Experimental Protocols Protocol 1: Formulation of AZD3514 for Oral Administration

This protocol describes the preparation of **AZD3514** for in vivo studies, as cited in the literature.

Materials:

- AZD3514 powder
- Captisol® (sulfobutylether-β-cyclodextrin)
- Sterile water for injection
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
- Sterile conical tubes
- · Magnetic stirrer and stir bar
- pH meter

Procedure:

- Prepare the Vehicle Solution:
 - In a sterile conical tube, weigh the required amount of Captisol® to create a 20% (w/v) solution.
 - Add sterile water to approximately 80% of the final desired volume.
 - Place the tube on a magnetic stirrer and add a sterile stir bar. Stir until the Captisol® is completely dissolved.
- · pH Adjustment of the Vehicle:
 - o Calibrate the pH meter according to the manufacturer's instructions.



 Adjust the pH of the 20% Captisol® solution to 4.0 using small volumes of HCl or NaOH as needed.

Dissolving AZD3514:

- Weigh the required amount of AZD3514 powder to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 10 mL/kg dosing volume, the concentration would be 5 mg/mL).
- Slowly add the AZD3514 powder to the pH-adjusted Captisol® solution while continuously stirring.
- Continue stirring until the AZD3514 is completely dissolved. The solution should be clear.
- Final Volume and Storage:
 - Add sterile water to reach the final desired volume.
 - Confirm the final pH is 4.0 and adjust if necessary.
 - The formulated AZD3514 solution can be stored at an appropriate temperature (e.g., 4°C for short-term storage), but stability should be determined for longer storage periods.

Protocol 2: Oral Administration of AZD3514 in a Rodent Tumor Model

This protocol outlines a general procedure for the daily oral administration of **AZD3514** to rodents bearing subcutaneous tumors.

Materials:

- Formulated **AZD3514** solution (from Protocol 1)
- Vehicle control solution (20% Captisol, pH 4)
- Tumor-bearing animals (e.g., rats or mice)
- Appropriately sized oral gavage needles



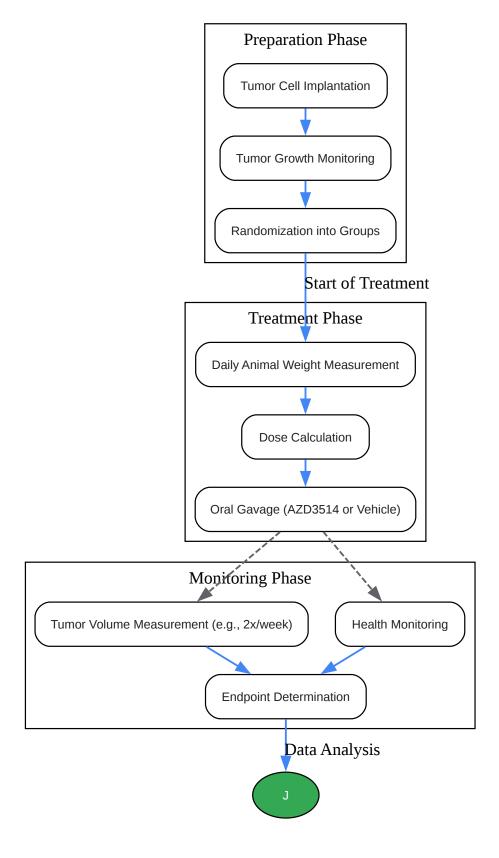




- Syringes (1 mL or 3 mL)
- Animal scale

Experimental Workflow:





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Figure 2: Generalized experimental workflow for in vivo efficacy studies.



Procedure:

- Animal Acclimatization and Tumor Implantation:
 - Acclimatize animals to the facility for at least one week prior to the study.
 - Implant tumor cells (e.g., Dunning R3327H) subcutaneously according to established protocols.
- · Tumor Growth and Randomization:
 - Monitor tumor growth regularly using calipers.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

Dosing:

- On each day of treatment, weigh each animal to accurately calculate the dose volume.
 The dosing volume is typically 5-10 mL/kg.
- Prepare syringes with the calculated volume of either the AZD3514 formulation or the vehicle control.
- Administer the solution via oral gavage, ensuring proper technique to avoid injury to the animal.

Monitoring and Endpoints:

- Monitor animal health daily.
- Measure tumor volumes at regular intervals (e.g., twice weekly) using the formula: Volume
 (Length x Width²) / 2.
- Continue treatment for the duration specified in the study design (e.g., 30 days).
- At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., immunohistochemistry for AR expression).



Conclusion

AZD3514 is a valuable tool for investigating the role of the androgen receptor in various disease models. The provided formulation and administration protocols, derived from peer-reviewed literature, offer a standardized approach for conducting in vivo studies. Adherence to these detailed methods will help ensure the reproducibility and reliability of experimental results. Researchers should always follow institutional guidelines for animal care and use.

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